molecular formula C16H14ClN3O2 B6428467 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034377-34-7

2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B6428467
CAS No.: 2034377-34-7
M. Wt: 315.75 g/mol
InChI Key: YBCJLCPKZPZDOK-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a pyrazole ring attached via an ethyl linker The furan ring attached to the pyrazole adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride, 3-furylhydrazine, and ethyl bromoacetate.

    Step 1 Formation of 2-chloro-N-(2-bromoethyl)benzamide: This intermediate is synthesized by reacting 2-chlorobenzoyl chloride with ethyl bromoacetate in the presence of a base like triethylamine.

    Step 2 Formation of 4-(furan-3-yl)-1H-pyrazole: This is achieved by reacting 3-furylhydrazine with an appropriate diketone or aldehyde under acidic conditions.

    Step 3 Coupling Reaction: The final step involves the nucleophilic substitution of the bromo group in 2-chloro-N-(2-bromoethyl)benzamide with the pyrazole derivative to form 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of phase transfer catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve solubility and reaction kinetics.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.

    Substitution: The chloro group on the benzamide can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes.

    Catalysis: Potential use in catalytic processes due to its structural features.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Activity: Potential antimicrobial properties due to its structural components.

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

    Polymer Chemistry: Potential monomer for the synthesis of functional polymers.

Mechanism of Action

The mechanism by which 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The chloro group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the target, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-pyridyl)benzamide: Similar structure but with a pyridine ring instead of a pyrazole.

    2-chloro-N-(2-thienyl)benzamide: Contains a thiophene ring instead of a furan.

  • **2-chloro-N-(2-imidazolyl)benzamide

Properties

IUPAC Name

2-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCJLCPKZPZDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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